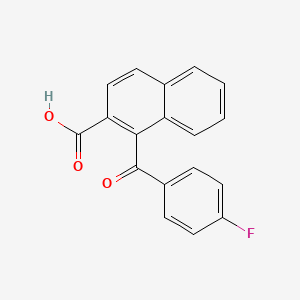![molecular formula C13H19ClIN3O3SSi B13995021 2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a chloro and iodo substituent, a methylsulfonyl group, and a trimethylsilyl ethoxy methyl group
準備方法
The synthesis of 6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the imidazo[4,5-b]pyridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and iodo substituents: Halogenation reactions are employed to introduce the chloro and iodo groups at the desired positions on the imidazo[4,5-b]pyridine core.
Attachment of the methylsulfonyl group: This step involves the use of methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Incorporation of the trimethylsilyl ethoxy methyl group: This is achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.
化学反応の分析
6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially leading to dehalogenated products.
Hydrolysis: The trimethylsilyl ethoxy methyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the chloro and iodo substituents can participate in halogen bonding, while the methylsulfonyl group can act as an electrophilic center in biochemical reactions.
類似化合物との比較
Similar compounds to 6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine include other halogenated imidazo[4,5-b]pyridines and sulfonyl-substituted heterocycles These compounds share structural similarities but differ in their specific substituents and functional groups
Some similar compounds include:
- 6-Chloro-5-bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine
- 6-Iodo-5-fluoro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine
- 6-Chloro-5-iodo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine
特性
分子式 |
C13H19ClIN3O3SSi |
|---|---|
分子量 |
487.82 g/mol |
IUPAC名 |
2-[(6-chloro-5-iodo-2-methylsulfonylimidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H19ClIN3O3SSi/c1-22(19,20)13-17-12-10(7-9(14)11(15)16-12)18(13)8-21-5-6-23(2,3)4/h7H,5-6,8H2,1-4H3 |
InChIキー |
URMFCKJNEPFJJK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C2=CC(=C(N=C2N=C1S(=O)(=O)C)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


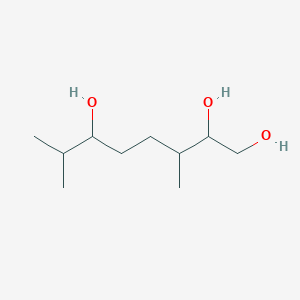

![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)

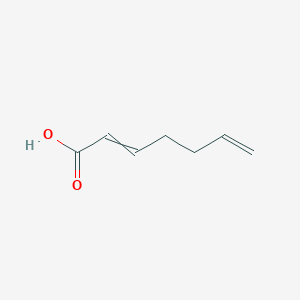
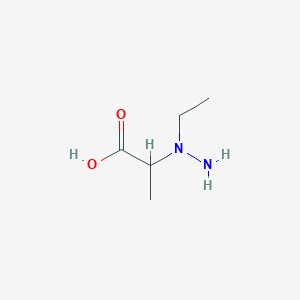
![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
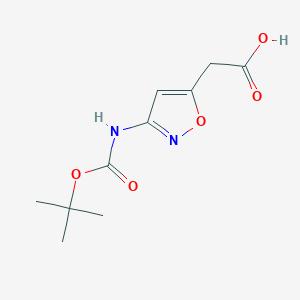
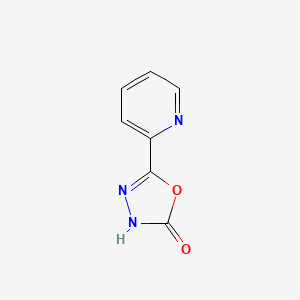
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
